molecular formula C22H19N3O5S B2524641 (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 478481-38-8

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2524641
CAS No.: 478481-38-8
M. Wt: 437.47
InChI Key: RXNBXYUOQNBNFS-FLFQWRMESA-N
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Description

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
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Biological Activity

The compound (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a derivative of chromone, a well-known pharmacophore associated with various biological activities. This article reviews the biological activities of this compound, focusing on its cytotoxic effects, anti-inflammatory properties, and potential as an enzyme inhibitor.

  • Molecular Formula : C25H23N3O5
  • Molecular Weight : 445.5 g/mol
  • CAS Number : 1327176-43-1

Cytotoxic Activity

Recent studies have indicated that derivatives of chromone, including the target compound, exhibit significant cytotoxic activity against various cancer cell lines. A study evaluated a series of chromone carboxamide derivatives and found that several compounds showed promising cytotoxic effects with IC50 values ranging from 0.9 to 10 μM against breast (MCF-7), ovarian (OVCAR, IGROV), and colon (HCT-116) cancer cell lines .

The specific compound was noted for its ability to inhibit cancer cell proliferation effectively, suggesting that modifications to the chromone structure can enhance biological activity. The structure-activity relationship (SAR) studies indicated that substitutions on the chromone nucleus positively influence cytotoxicity .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Chromone derivatives have shown potential as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In vitro assays demonstrated that some derivatives exhibited significant inhibition of 5-LOX, which is crucial for developing anti-inflammatory drugs .

Enzyme Inhibition

The compound's thiazole moiety suggests potential as a carbonic anhydrase inhibitor. Carbonic anhydrases (CAs) are metalloenzymes that play essential roles in physiological processes and are implicated in various diseases, including cancer. Studies have shown that certain chromene-based compounds can inhibit specific isoforms of carbonic anhydrases with high affinity .

Case Studies

  • Cytotoxicity Evaluation :
    • A study synthesized various chromone derivatives and tested their cytotoxicity against multiple cancer cell lines. The results indicated that the presence of specific functional groups enhanced the activity against MCF-7 cells significantly .
  • 5-Lipoxygenase Inhibition :
    • Research focused on evaluating the anti-inflammatory potential of chromone derivatives revealed that compounds with hydrophilic characteristics showed greater inhibition of 5-LOX compared to their lipophilic counterparts .

Summary of Findings

Activity TypeObservationsReferences
Cytotoxic ActivityIC50 values between 0.9 - 10 μM against various cancer cell lines
Anti-inflammatorySignificant inhibition of 5-lipoxygenase
Enzyme InhibitionPotential as carbonic anhydrase inhibitors

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)imino-8-methoxy-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-27-16-8-7-14(12-18(16)29-3)24-21-15(20(26)25-22-23-9-10-31-22)11-13-5-4-6-17(28-2)19(13)30-21/h4-12H,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNBXYUOQNBNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=NC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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